N-{2-[(2-Nitrophenyl)amino]ethyl}adamantane-1-carboxamide
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Overview
Description
N-{2-[(2-Nitrophenyl)amino]ethyl}adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives Adamantane is a tricyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-Nitrophenyl)amino]ethyl}adamantane-1-carboxamide typically involves the following steps:
Formation of the Adamantane Carboxylic Acid: Adamantane is first oxidized to form adamantane-1-carboxylic acid.
Amidation Reaction: The adamantane-1-carboxylic acid is then reacted with 2-[(2-nitrophenyl)amino]ethylamine under amidation conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-Nitrophenyl)amino]ethyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.
Oxidation: The adamantane core can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: Formation of N-{2-[(2-Aminophenyl)amino]ethyl}adamantane-1-carboxamide.
Substitution: Formation of various substituted adamantane derivatives.
Oxidation: Formation of hydroxylated or carboxylated adamantane derivatives.
Scientific Research Applications
N-{2-[(2-Nitrophenyl)amino]ethyl}adamantane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential antiviral and neuroprotective properties.
Catalyst Development: The unique structure of adamantane derivatives makes them useful in the development of novel catalysts for organic reactions.
Nanomaterials: Adamantane derivatives are used in the synthesis of nanodiamonds and other nanomaterials due to their stability and rigidity.
Mechanism of Action
The mechanism of action of N-{2-[(2-Nitrophenyl)amino]ethyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. In the case of its antiviral activity, it is believed to inhibit viral replication by interfering with viral protein functions. For its neuroprotective effects, it may act by modulating neurotransmitter systems and protecting neurons from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and anti-Parkinsonian drug.
Rimantadine: Similar to amantadine, used for influenza treatment.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness
N-{2-[(2-Nitrophenyl)amino]ethyl}adamantane-1-carboxamide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity compared to other adamantane derivatives .
Properties
Molecular Formula |
C19H25N3O3 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[2-(2-nitroanilino)ethyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C19H25N3O3/c23-18(19-10-13-7-14(11-19)9-15(8-13)12-19)21-6-5-20-16-3-1-2-4-17(16)22(24)25/h1-4,13-15,20H,5-12H2,(H,21,23) |
InChI Key |
YRENQORUVVOKRN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCNC4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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